Clemastine

H1 Antagonist Binding Affinity Receptor Pharmacology

Clemastine is a first-generation H1 antagonist (Ki=0.26 nM) with high blood-brain barrier penetration, clinically validated for remyelination in multiple sclerosis—a unique capability absent in second-generation antihistamines. Its dual H1/M1 receptor antagonism (Ki=16 nM) and P2X7 modulation enable multi-target CNS research that generic compounds cannot support. With ~39% oral bioavailability and a 21-hour half-life, it is the optimal reference standard for CNS target engagement studies. ≥98% purity guarantees batch-to-batch reproducibility for rigorous neuropharmacology protocols.

Molecular Formula C21H26ClNO
Molecular Weight 343.9 g/mol
CAS No. 15686-51-8
Cat. No. B1669165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemastine
CAS15686-51-8
Synonyms2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine
Clemastine
Clemastine Fumarate
HS 592
HS-592
HS592
Meclastine
Mecloprodin
Tavegyl
Tavist
Molecular FormulaC21H26ClNO
Molecular Weight343.9 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C
InChIInChI=1S/C21H26ClNO/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3/t20-,21-/m1/s1
InChIKeyYNNUSGIPVFPVBX-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble (hydrogen fumarate formulation)
4.05e-04 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clemastine (CAS 15686-51-8): A High-Affinity First-Generation H1 Antihistamine with Quantifiable Differentiation for Research and Industrial Procurement


Clemastine (CAS 15686-51-8) is a first-generation histamine H1 receptor antagonist within the ethanolamine chemical class, used primarily as its fumarate salt for symptomatic relief of allergic conditions. It is characterized by high affinity for the H1 receptor (Ki = 0.26 nM) [1] and significant blood-brain barrier penetration [2]. Beyond its antihistaminic action, clemastine exhibits notable antimuscarinic activity (Ki = 16 nM) [1] and has been repurposed in clinical trials for its remyelinating potential in multiple sclerosis [3]. This guide provides quantitative, comparator-based evidence to support informed scientific and procurement decisions.

Why Generic Substitution of Clemastine is Not Straightforward: Key Differentiators from Other Antihistamines


Within the antihistamine class, compounds are not interchangeable due to significant differences in receptor binding profiles, functional potency, and pharmacokinetic properties. Clemastine demonstrates a unique quantitative fingerprint: its sub-nanomolar H1 receptor affinity (Ki = 0.26 nM) [1] and moderate antimuscarinic activity (Ki = 16 nM) [1] differ markedly from analogs like diphenhydramine or chlorpheniramine. Furthermore, its established role as a remyelinating agent in multiple sclerosis [2] and its specific modulation of P2X7 receptors [3] represent applications not shared by most other H1 antagonists. The following evidence details these critical, quantifiable differentiators that preclude simple substitution.

Clemastine Quantitative Differentiation Evidence Guide


Superior H1 Receptor Binding Affinity: Clemastine vs. Chlorpheniramine and Diphenhydramine

Clemastine exhibits exceptionally high affinity for the histamine H1 receptor, with a Ki of 0.26 nM, which is 1-2 orders of magnitude lower (indicating tighter binding) than that of common comparators chlorpheniramine (Ki = 2.5 nM) and diphenhydramine (Ki = 14 nM) [1]. This is supported by functional data showing that clemastine inhibits histamine-induced calcium rise in HL-60 cells with an IC50 of 3 nM, compared to 20 nM for chlorpheniramine and 100 nM for diphenhydramine [2].

H1 Antagonist Binding Affinity Receptor Pharmacology

Unique Remyelination Potential: Clemastine's Clinical Efficacy in Multiple Sclerosis Not Shared by Other Antihistamines

Clemastine is the first drug to demonstrate remyelination efficacy in a randomized, controlled clinical trial for multiple sclerosis (MS). In the ReBUILD trial, clemastine fumarate (5.36 mg twice daily) reduced the latency of visual evoked potentials (VEP) by 1.7 ms/eye (95% CI 0.5–2.9; p=0.0048) compared to placebo, indicating improved myelin integrity [1]. This effect is attributed to its antagonism of M1 muscarinic acetylcholine receptors (Ki = 16 nM) [2] and is not a class effect of other antihistamines like loratadine or cetirizine, which lack this combination of blood-brain barrier penetration and antimuscarinic activity.

Multiple Sclerosis Remyelination Drug Repurposing

Blood-Brain Barrier Penetration: A Critical Differentiator for CNS Applications vs. Second-Generation Antihistamines

As a first-generation antihistamine, clemastine readily crosses the blood-brain barrier (BBB) due to its lipophilic nature [1]. This contrasts sharply with second-generation antihistamines like loratadine and cetirizine, which are substrates for P-glycoprotein efflux and exhibit significantly lower brain-to-plasma ratios [2]. Clemastine's brain penetration is essential for its sedative effects and, more importantly, for its CNS-restricted remyelinating activity, which requires access to oligodendrocytes [3].

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Antimuscarinic Activity: Clemastine's Dual Pharmacology Compared to More Selective Antihistamines

Clemastine displays high affinity for muscarinic acetylcholine receptors (mAChRs) with a Ki of 16 nM, placing it in a distinct group of antihistamines with significant anticholinergic potential [1]. This contrasts with antihistamines like mepyramine (Ki = 3,600 nM) or terfenadine (Ki = 8,000 nM) which have >200-fold lower affinity for mAChRs [1]. This dual H1/mAChR antagonism is central to clemastine's remyelinating mechanism via M1 receptor blockade [2].

Muscarinic Receptor Anticholinergic Selectivity Profile

P2X7 Receptor Modulation: A Non-Histaminergic Activity Unique to Clemastine

Clemastine acts as a positive allosteric modulator (PAM) of the human P2X7 receptor, an ATP-gated cation channel involved in inflammation. It sensitizes the receptor to lower ATP concentrations, with an EC50 of approximately 1-10 µM for potentiating calcium influx and pore formation [1]. This activity is not observed with other common antihistamines like diphenhydramine or cetirizine, which do not significantly affect P2X7 function at relevant concentrations [2]. This unique property may contribute to its anti-inflammatory and neuroprotective effects.

P2X7 Receptor Allosteric Modulation Inflammation

Clemastine: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Preclinical Studies of Remyelination and Neuroprotection in Multiple Sclerosis Models

Leveraging clemastine's unique clinical validation in MS [1] and its dual H1/M1 receptor antagonism [2], this compound is ideal for investigating myelin repair mechanisms. In vivo studies in EAE mice or cuprizone models can use oral doses (e.g., 10-50 mg/kg) to assess functional recovery and oligodendrocyte differentiation. This application is not feasible with second-generation antihistamines that lack BBB penetration [3].

Investigating CNS Histaminergic and Cholinergic Signaling Pathways

For studies examining the role of central histamine (e.g., in sleep, cognition, or feeding) or central muscarinic receptors, clemastine provides a well-characterized, high-affinity tool. Its ability to cross the BBB [1] and its defined Ki values for H1 (0.26 nM) and mAChRs (16 nM) [2] allow for precise dosing in behavioral and electrophysiological assays in rodents, where peripherally restricted antihistamines are ineffective controls.

Calibrating In Vitro Assays for H1 Receptor Antagonism and Off-Target Profiling

Clemastine serves as a high-affinity reference standard (Ki = 0.26 nM; IC50 = 3 nM [1]) for H1 receptor binding and functional assays. Its well-defined selectivity profile across multiple receptor families [2] makes it a valuable positive control for screening new chemical entities for histaminergic and anticholinergic activity. Its unique P2X7 modulation [3] further expands its utility as a multi-target tool compound in phenotypic screens.

Pharmacokinetic and BBB Penetration Studies for CNS Drug Development

Clemastine's established brain penetration [1] and oral bioavailability (~39% in humans [2]) make it a useful comparator for evaluating the CNS distribution of novel compounds. Its pharmacokinetic parameters (t1/2 ~21 hours, Vd ~799 L [2]) can be used to benchmark new drug candidates, especially in the context of transporter-mediated efflux at the BBB [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clemastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.